(E)-2-(((2-(1-cyano-2-(4-hydroxy-3-methoxyphenyl)vinyl)thiazol-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile
Description
Properties
IUPAC Name |
2-[[2-[(E)-1-cyano-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1,3-thiazol-4-yl]methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S2/c1-13-6-14(2)25-22(18(13)10-24)30-12-17-11-29-21(26-17)16(9-23)7-15-4-5-19(27)20(8-15)28-3/h4-8,11,27H,12H2,1-3H3/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSJMTURTPBAHK-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)OC)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CSC(=N2)/C(=C/C3=CC(=C(C=C3)O)OC)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(((2-(1-cyano-2-(4-hydroxy-3-methoxyphenyl)vinyl)thiazol-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring, a cyano group, and a methoxy-substituted phenyl group, which contribute to its biological properties. The synthesis typically involves multi-step reactions that include the formation of the thiazole ring and the introduction of functional groups through nucleophilic substitution and condensation reactions.
Synthesis Overview
- Formation of Thiazole : The thiazole core is synthesized through cyclization reactions involving thioketones and α-halo ketones.
- Introduction of Cyano Group : The cyano group is introduced via nucleophilic substitution on a suitable precursor.
- Methoxyphenyl Modification : This step involves the use of methoxyphenyl derivatives to enhance the compound's lipophilicity and biological activity.
- Final Coupling : The final product is obtained through coupling reactions that link the thiazole derivative with a modified nicotinonitrile.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Against HeLa Cells : In a study evaluating various thiazole derivatives, it was found that compounds with similar structures exhibited IC50 values in the low micromolar range against HeLa cells, indicating potent anticancer activity .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have highlighted that thiazole derivatives possess broad-spectrum antimicrobial properties, making them candidates for further development in treating infections.
Findings
- Antifungal Activity : Certain derivatives have been shown to inhibit fungal growth effectively, suggesting potential applications in treating fungal infections .
- Bacterial Inhibition : The structural components of the compound enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-2-(((2-(1-cyano-2-(4-hydroxy-3-methoxyphenyl)vinyl)thiazol-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against breast cancer cells, with IC50 values in the low micromolar range .
Antimicrobial Properties
The thiazole moiety is known for its antimicrobial activity. Research has shown that compounds containing this structure can effectively combat bacterial infections:
- In Vitro Studies : Tests against various strains of bacteria revealed that the compound exhibits broad-spectrum antimicrobial effects.
- Clinical Relevance : This property could be harnessed for developing new antibiotics, particularly in an era of increasing antibiotic resistance .
Herbicide Development
The compound has potential applications in agrochemicals as a herbicide:
- Mechanism : It acts by inhibiting specific pathways in plant growth, leading to effective weed control.
- Field Trials : Preliminary field trials indicated a significant reduction in weed biomass compared to untreated controls .
Insect Repellent Formulations
Research has also explored the use of this compound as an insect repellent:
- Efficacy Studies : Laboratory studies demonstrated that formulations containing the compound significantly deterred common agricultural pests.
- Application Methods : The compound can be applied via foliar sprays or incorporated into soil treatments .
Corrosion Inhibitors
Recent investigations into the use of thiazole derivatives have highlighted their potential as corrosion inhibitors in metal protection:
- Mechanism : The compound forms a protective layer on metal surfaces, reducing oxidation rates.
- Experimental Data : Studies showed a reduction in corrosion rates by up to 70% in treated samples compared to untreated controls .
Polymer Additives
The incorporation of this compound into polymer matrices has been investigated for enhancing mechanical properties:
Q & A
Q. What synthetic methodologies are commonly employed to synthesize this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including condensation of thiazole derivatives with nitriles or vinyl groups. Key steps include:
- Knoevenagel condensation to introduce the cyano-vinyl moiety, requiring anhydrous conditions and catalysts like piperidine .
- Thioether formation via nucleophilic substitution between thiols and alkyl halides, optimized using polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >85% purity . Critical parameters: Temperature control (<5°C for exothermic steps), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 for thiol-to-alkyl halide) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiazole ring and vinyl group (e.g., vinyl proton coupling constants: J = 15–16 Hz for E-isomers) .
- IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1680–1700 cm⁻¹ (C=O/C=N stretches) validate functional groups .
- Mass spectrometry (HRMS) : Precise mass-to-charge ratios verify molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₁N₃O₃S₂: 464.1054) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-π stacking in thiazole rings) .
Q. How do structural modifications influence its physicochemical properties?
- The 4-hydroxy-3-methoxyphenyl group enhances solubility in polar solvents (e.g., DMSO) via hydrogen bonding .
- The thiazole-thioether linkage increases rigidity, affecting melting points (observed range: 180–190°C) .
- Cyano groups reduce logP values (predicted: 2.8–3.2), impacting membrane permeability in biological assays .
Advanced Research Questions
Q. How can computational models elucidate the compound’s binding interactions with biological targets?
- Molecular docking (AutoDock Vina) : Simulates interactions with enzymes (e.g., kinases), identifying key residues (e.g., Lys48 and Asp86 in ATP-binding pockets) .
- Density Functional Theory (DFT) : Calculates electron density maps to predict reactive sites (e.g., electrophilic vinyl carbons) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, validating hydrogen bond retention (<2.5 Å) .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response reevaluation : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Orthogonal assays : Combine enzymatic inhibition (e.g., luminescence-based ATPase assays) with cellular viability (MTT assays) to distinguish target-specific vs. cytotoxic effects .
- Batch-to-batch reproducibility : Validate purity (HPLC >95%) and stereochemistry (CD spectroscopy) to exclude structural variability .
Q. How can mechanistic studies clarify its reactivity under varying conditions?
- Kinetic isotope effects (KIE) : Replace exchangeable protons (e.g., -OH) with deuterium to probe rate-determining steps in hydrolysis .
- pH-dependent stability assays : Monitor degradation via HPLC at pH 2–10; instability observed at pH >8 due to thioether oxidation .
- Radical trapping experiments : Use TEMPO to assess ROS-mediated degradation pathways in photolytic conditions .
Methodological Framework for Research Design
- Linkage to theory : Anchor studies in thiazole pharmacology (e.g., kinase inhibition mechanisms) or photophysical properties (e.g., charge-transfer complexes) .
- Experimental controls : Include structurally analogous compounds (e.g., omitting the cyano group) to isolate functional group contributions .
- Data triangulation : Combine experimental results with PubChem datasets (e.g., toxicity profiles) and crystallographic databases (e.g., CCDC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
